molecular formula C20H22N4O3S B5119085 Ethyl 1-methyl-5-(2-quinolin-2-ylsulfanylbutanoylamino)pyrazole-4-carboxylate

Ethyl 1-methyl-5-(2-quinolin-2-ylsulfanylbutanoylamino)pyrazole-4-carboxylate

Cat. No.: B5119085
M. Wt: 398.5 g/mol
InChI Key: OCARJCMVSQZEGG-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-(2-quinolin-2-ylsulfanylbutanoylamino)pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-5-(2-quinolin-2-ylsulfanylbutanoylamino)pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diketones with arylhydrazines to form the pyrazole ring . The quinoline moiety can be introduced through nucleophilic substitution reactions involving quinoline derivatives . The final step often involves esterification to introduce the ethyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-5-(2-quinolin-2-ylsulfanylbutanoylamino)pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-5-(2-quinolin-2-ylsulfanylbutanoylamino)pyrazole-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The pyrazole ring can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The compound’s ability to form hydrogen bonds and interact with various biological molecules underlies its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-5-(2-quinolin-2-ylsulfanylbutanoylamino)pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 1-methyl-5-(2-quinolin-2-ylsulfanylbutanoylamino)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-4-16(28-17-11-10-13-8-6-7-9-15(13)22-17)19(25)23-18-14(12-21-24(18)3)20(26)27-5-2/h6-12,16H,4-5H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCARJCMVSQZEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=NN1C)C(=O)OCC)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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